

Measuring Glutathione S-Transferase (GST) Activity: A Detailed Protocol Using CDNB

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Compound of Interest

Compound Name: 1-Chloro-2,4-dinitrobenzene

Cat. No.: B032670

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

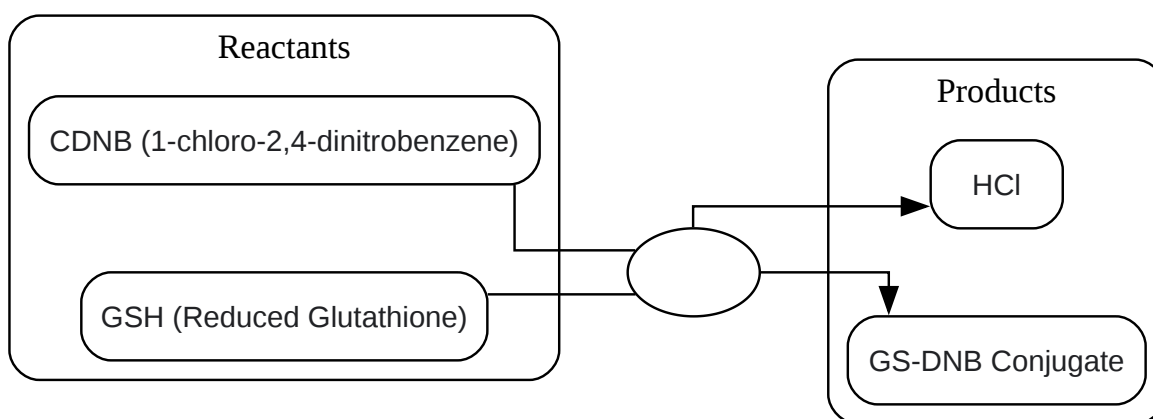
Glutathione S-Transferases (GSTs) are a family of enzymes pivotal in cellular detoxification processes.[1][2][3] They play a crucial role by catalyzing the conjugation of reduced glutathione (GSH) to a wide variety of xenobiotic and endogenous electrophilic compounds.[2][3][4] This action protects cells from damage by mutagens, carcinogens, and other toxins.[1] The activity of GST is often measured to understand cellular stress responses, drug metabolism, and as a biomarker for certain diseases.[2]

This document provides a detailed protocol for the measurement of total GST activity using the substrate **1-chloro-2,4-dinitrobenzene** (CDNB). The assay is based on the GST-catalyzed reaction between GSH and CDNB.[2] The resulting conjugate, S-(2,4-dinitrophenyl)glutathione (GS-DNB), can be detected spectrophotometrically by the increase in its absorbance at 340 nm.[1][5] This method is suitable for a broad range of GST isozymes and can be adapted for use with various sample types, including cell lysates, tissue homogenates, and purified enzyme preparations.[1][6]

Principle of the Assay

The enzymatic reaction catalyzed by GST involves the conjugation of the thiol group of glutathione to the electrophilic center of CDNB. This reaction leads to the formation of the GS-DNB conjugate, which exhibits strong absorbance at 340 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the GST activity in the sample.

Reaction Scheme:



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Caption: Enzymatic conjugation of GSH and CDNB by GST.

Materials and Reagents

Reagent Preparation

Reagent	Stock Concentration	Solvent	Storage
Assay Buffer (100 mM Potassium Phosphate, pH 6.5)	1X	Distilled Water	4°C
Reduced Glutathione (GSH)	100 mM	Assay Buffer or Distilled Water	-20°C (prepare fresh or in aliquots to avoid freeze-thaw cycles)
1-chloro-2,4-dinitrobenzene (CDNB)	100 mM	Ethanol	-20°C (protect from light)[5]
Sample	Variable	Appropriate Lysis or Dilution Buffer	-80°C

Note: Allow all reagents to equilibrate to room temperature (or the assay temperature, e.g., 25°C) before use.[5] CDNB is toxic and should be handled with care.

Experimental Protocols

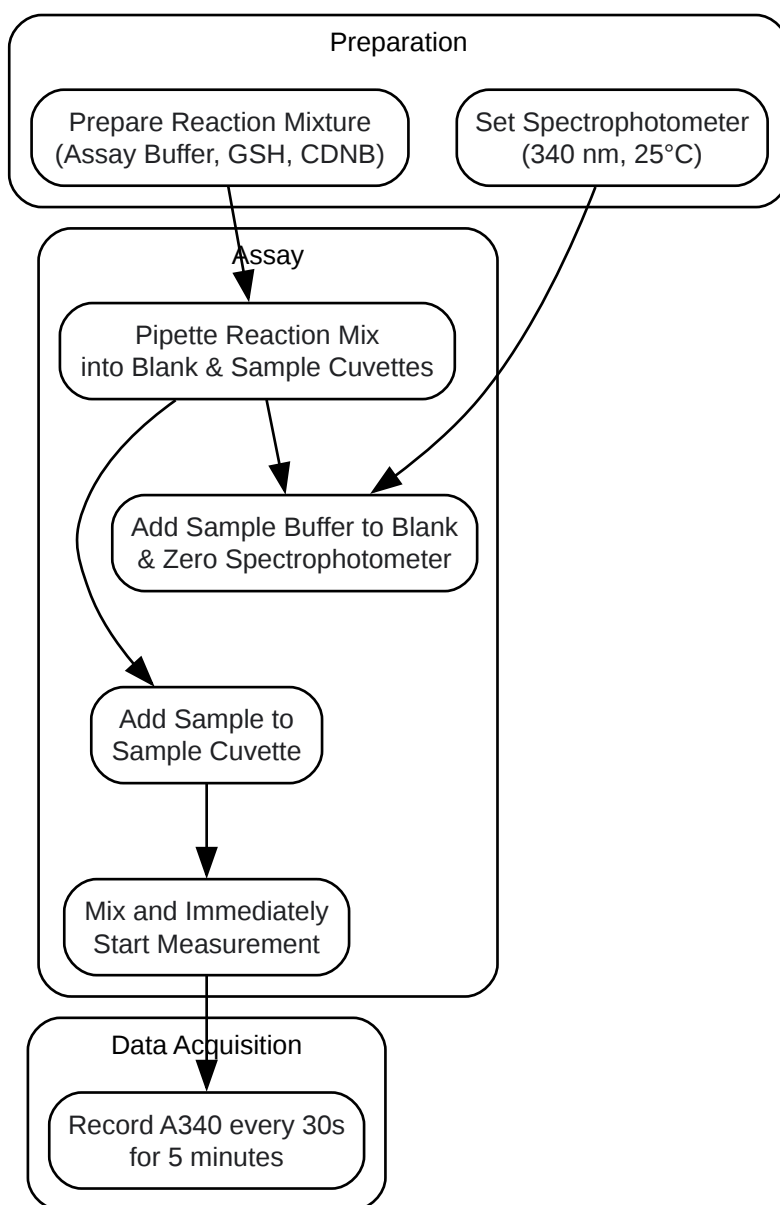
This protocol is provided for both a standard 1 mL cuvette-based spectrophotometer assay and a 96-well plate-based microplate reader assay.

Protocol 1: Cuvette-Based Assay

- Prepare the Reaction Mixture: For each sample and blank, prepare a fresh reaction mixture. The final concentrations in the 1 mL assay volume should be 1 mM GSH and 1 mM CDNB.
 - 980 µL Assay Buffer (100 mM Potassium Phosphate, pH 6.5)[5]
 - 10 µL of 100 mM GSH stock solution[5]
 - 10 µL of 100 mM CDNB stock solution[5]

- Note: The solution may initially appear cloudy after adding CDNB but should clear upon mixing.^[5]
- Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 340 nm and maintain a constant temperature (e.g., 25°C).
- Prepare Blank and Sample Cuvettes:
 - Blank: Add 900 µL of the reaction mixture to a cuvette. Add 100 µL of the sample buffer (the buffer your sample is in) to the cuvette. Mix by inverting and use this to zero the spectrophotometer.^[5]
 - Sample: Add 900 µL of the reaction mixture to a separate cuvette.
- Initiate the Reaction: Add 100 µL of your sample (e.g., cell lysate, purified enzyme) to the sample cuvette.
- Measure Absorbance: Immediately after adding the sample, mix the contents by inverting the cuvette and start recording the absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.^{[1][5]}

Cuvette Assay Workflow



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Caption: Workflow for the cuvette-based GST activity assay.

Protocol 2: 96-Well Plate Assay

- Prepare the Reaction Mixture: Prepare a fresh master mix for the number of wells required. The final concentrations in the 200 μ L assay volume should be 1 mM GSH and 1 mM CDNB. For each well, you will need:

- 196 μL Assay Buffer (100 mM Potassium Phosphate, pH 6.5)
- 2 μL of 100 mM GSH stock solution
- 2 μL of 100 mM CDNB stock solution
- Set up the Microplate Reader: Set the microplate reader to perform a kinetic read at 340 nm at a constant temperature (e.g., 25°C). Set the reading interval to every 30 seconds for a total of 5 minutes.
- Plate Setup:
 - Blank Wells: Add 190 μL of the reaction mixture and 10 μL of the sample buffer to at least three wells.
 - Sample Wells: Add 190 μL of the reaction mixture to the desired wells.
- Initiate the Reaction: Add 10 μL of your sample to each sample well.
- Measure Absorbance: Immediately after adding the samples, briefly shake the plate to ensure mixing and begin the kinetic reading.

Data Analysis and Calculations

- Determine the Rate of Reaction: Plot the absorbance at 340 nm against time for each sample and blank. The resulting graph should show a linear increase in absorbance over time. Determine the slope of the linear portion of this curve ($\Delta A_{340}/\text{min}$).^[6]
- Correct for Background Activity: Subtract the rate of the blank reaction from the rate of each sample reaction to correct for the non-enzymatic conjugation of GSH and CDNB.^{[5][7]}
 - Corrected Rate ($\Delta A_{340}/\text{min}$) = ($\Delta A_{340}/\text{min}$)Sample - ($\Delta A_{340}/\text{min}$)Blank
- Calculate GST Activity: Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient (ϵ) for the GS-DNB conjugate at 340 nm is 9.6 $\text{mM}^{-1}\text{cm}^{-1}$.^{[6][8]}

Formula for GST Specific Activity:

Specific Activity ($\mu\text{mol}/\text{min}/\text{mg}$) = (Corrected Rate ($\Delta A_{340}/\text{min}$) * Total Assay Volume (mL)) / (ϵ ($\text{mM}^{-1}\text{cm}^{-1}$) * Pathlength (cm) * Protein Amount (mg))

- Total Assay Volume: The final volume in your cuvette (e.g., 1 mL) or well (e.g., 0.2 mL).
- Pathlength: For a standard cuvette, this is 1 cm. For a 96-well plate, this value needs to be determined for your specific plate and reader, or a pathlength correction feature should be used.
- Protein Amount: The amount of protein in mg added to the assay. This is determined by a separate protein quantification assay (e.g., BCA or Bradford assay).^[6]

Sample Calculation (Cuvette-Based Assay)

Parameter	Value
Corrected Rate ($\Delta A_{340}/\text{min}$)	0.05
Total Assay Volume	1 mL
Molar Extinction Coefficient (ϵ)	$9.6 \text{ mM}^{-1}\text{cm}^{-1}$
Pathlength	1 cm
Sample Volume	0.1 mL
Protein Concentration of Sample	0.5 mg/mL

1. Calculate the amount of protein in the assay:

- Protein Amount (mg) = $0.5 \text{ mg/mL} * 0.1 \text{ mL} = 0.05 \text{ mg}$

2. Calculate the GST Specific Activity:

- Specific Activity = $(0.05 * 1) / (9.6 * 1 * 0.05) = 0.104 \mu\text{mol}/\text{min}/\text{mg}$

Troubleshooting

Issue	Possible Cause	Solution
High background reading	Spontaneous reaction between GSH and CDNB.	Ensure the blank reading is subtracted from all sample readings. Prepare the reaction mixture fresh and use it promptly.
Non-linear reaction rate	Substrate depletion or enzyme instability. The absorbance is exceeding the linear range of the spectrophotometer (~0.8 A).	Dilute the enzyme sample and re-run the assay. Ensure you are analyzing the initial, linear phase of the reaction.
Low or no activity	Inactive enzyme. Presence of inhibitors in the sample.	Use a fresh enzyme preparation. Check for potential inhibitors in your sample buffer. Run a positive control with a known active GST.

Summary of Quantitative Data

Parameter	Cuvette Assay	96-Well Plate Assay
Total Assay Volume	1 mL	200 μ L
Sample Volume	100 μ L	10 μ L
Final GSH Concentration	1 mM	1 mM
Final CDNB Concentration	1 mM	1 mM
Wavelength	340 nm	340 nm
Temperature	25°C	25°C
Molar Extinction Coefficient (ϵ)	9.6 mM ⁻¹ cm ⁻¹	9.6 mM ⁻¹ cm ⁻¹ (pathlength correction needed)

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